molecular formula C14H18BrN3O2 B14873994 2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide

2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide

Cat. No.: B14873994
M. Wt: 340.22 g/mol
InChI Key: PWWBEJNRJUXCQV-UHFFFAOYSA-N
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Description

2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromobenzoyl group attached to a cyclohexylhydrazinecarboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide typically involves the reaction of 4-bromobenzoyl chloride with N-cyclohexylhydrazinecarboxamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide is unique due to its combination of a bromobenzoyl group with a cyclohexylhydrazinecarboxamide moiety This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds

Properties

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.22 g/mol

IUPAC Name

1-[(4-bromobenzoyl)amino]-3-cyclohexylurea

InChI

InChI=1S/C14H18BrN3O2/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,19)(H2,16,18,20)

InChI Key

PWWBEJNRJUXCQV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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